(R)-2-(2,5-Dimethylphenyl)piperidine

Chiral resolution Stereospecific binding Enantiomeric purity

(R)-2-(2,5-Dimethylphenyl)piperidine (CAS: 1212916-43-2) is an enantiomerically pure 2-arylpiperidine derivative characterized by a single chiral center at the C-2 position of the piperidine ring bearing a 2,5-dimethylphenyl substituent. Its molecular formula is C₁₃H₁₉N with a molecular weight of 189.30 g/mol, and it possesses one hydrogen bond donor, one hydrogen bond acceptor, and one rotatable bond.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B13043633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(2,5-Dimethylphenyl)piperidine
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2CCCCN2
InChIInChI=1S/C13H19N/c1-10-6-7-11(2)12(9-10)13-5-3-4-8-14-13/h6-7,9,13-14H,3-5,8H2,1-2H3/t13-/m1/s1
InChIKeyOYLNLSGRIMNJLO-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(2,5-Dimethylphenyl)piperidine: Chiral 2-Arylpiperidine Building Block with Defined Pharmacological Signatures


(R)-2-(2,5-Dimethylphenyl)piperidine (CAS: 1212916-43-2) is an enantiomerically pure 2-arylpiperidine derivative characterized by a single chiral center at the C-2 position of the piperidine ring bearing a 2,5-dimethylphenyl substituent. Its molecular formula is C₁₃H₁₉N with a molecular weight of 189.30 g/mol, and it possesses one hydrogen bond donor, one hydrogen bond acceptor, and one rotatable bond [1]. The compound is supplied with defined chiral purity specifications (typically ≥95–98%) and supported by batch-specific analytical documentation including NMR, HPLC, and GC certificates . Pharmacologically, it exhibits a multi-target activity profile with documented submicromolar-to-nanomolar affinities for PI3Kδ (IC₅₀ = 102 nM in cellular assay), rat M1 muscarinic acetylcholine receptor (Kᵢ = 2.70 nM), rat M2 muscarinic receptor (Kᵢ = 38 nM), and rat dopamine transporter (Kᵢ = 186 nM) [2][3].

Why Generic 2-Arylpiperidine Substitution Fails for (R)-2-(2,5-Dimethylphenyl)piperidine


The scientific and procurement value of (R)-2-(2,5-Dimethylphenyl)piperidine resides not merely in its 2-arylpiperidine scaffold but in the specific combination of its defined (R)-enantiomeric configuration and 2,5-dimethylphenyl substitution pattern. Generic substitution with a racemic mixture, alternative aryl substitution regioisomers (e.g., 2,4- or 3,5-dimethylphenyl), or structurally related 2-phenylpiperidine analogs introduces uncontrolled variability in three critical dimensions: chiral recognition at biological targets, differential binding affinity due to altered aryl electronic and steric properties, and divergent selectivity profiles across receptor subtypes [1]. Direct empirical evidence demonstrates that this specific compound engages PI3Kδ, muscarinic M1/M2 receptors, and the dopamine transporter with quantifiable, reproducible affinities that cannot be assumed for structurally proximate alternatives [2][3]. Substitution without equivalent analytical and pharmacological validation introduces an uncontrolled variable that compromises experimental reproducibility, invalidates SAR hypotheses, and may lead to procurement of material with undefined or absent activity at the intended target.

Quantitative Differentiation Evidence for (R)-2-(2,5-Dimethylphenyl)piperidine Procurement Decisions


Defined Chiral Configuration Enables Enantioselective SAR and Biological Reproducibility

The (R)-enantiomer is supplied with batch-certified enantiomeric purity ≥95–98%, accompanied by analytical documentation including NMR, HPLC, and GC certificates . In contrast, the racemic 2-(2,5-dimethylphenyl)piperidine (CAS 901921-22-0) lacks defined stereochemical identity and is not accompanied by enantiomeric purity certification [1]. For chiral biological targets such as GPCRs and kinases, stereochemistry profoundly influences ligand recognition; enantiomeric ambiguity introduces uncontrolled variability that compromises SAR interpretation and cross-experiment reproducibility.

Chiral resolution Stereospecific binding Enantiomeric purity Analytical QC

Submicromolar Cellular PI3Kδ Activity Establishes Functional Cell-Based Potency Benchmark

(R)-2-(2,5-Dimethylphenyl)piperidine demonstrates IC₅₀ = 102 nM for inhibition of human PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells after 30 minutes, measured by electrochemiluminescence assay [1]. For context, 2-arylpiperidine analogs with alternative aryl substitution patterns exhibit PI3Kδ inhibition ranging from 3.60 nM (optimized lead compounds) to >6,310 nM (inactive analogs), spanning three orders of magnitude and demonstrating the critical dependence of activity on specific aryl substitution [2][3]. The 102 nM cellular activity of the 2,5-dimethylphenyl derivative represents an intermediate potency suitable for both primary screening and as a starting point for further optimization, with activity measured in a physiologically relevant cellular context rather than an isolated biochemical assay.

PI3Kδ inhibition Cellular assay Oncology Immunology

High Nanomolar M1 Muscarinic Affinity and M1/M2 Selectivity Profile Informs CNS vs. Peripheral Targeting Strategy

In radioligand displacement assays, (R)-2-(2,5-Dimethylphenyl)piperidine exhibits Kᵢ = 2.70 nM for rat M1 muscarinic acetylcholine receptor using [³H]pirenzepine, with 14-fold selectivity over M2 (Kᵢ = 38 nM, measured by [³H]-AF-DX 384 displacement) [1]. This M1-preferring profile differs from the unsubstituted 2-phenylpiperidine scaffold, which lacks intrinsic M1 activity. The dimethyl substitution pattern on the phenyl ring appears to confer M1 affinity, consistent with literature observations that dimethyl substitution on phenylpiperidines enhances α₂-adrenergic and D₄-dopaminergic receptor engagement [2]. The compound also exhibits affinity for the dopamine transporter (Kᵢ = 186 nM), establishing a multi-receptor profile [1].

Muscarinic receptor CNS pharmacology Receptor selectivity Neuropharmacology

Negligible CYP3A4 Inhibition Potential Reduces Drug-Drug Interaction Risk in Polypharmacology Contexts

Time-dependent inhibition assays in human liver microsomes demonstrate that (R)-2-(2,5-Dimethylphenyl)piperidine exhibits IC₅₀ = 10,000 nM (>10 μM) for CYP3A4 following 30-minute preincubation [1]. This value represents weak inhibition, falling well above the typical DDI risk threshold of 1–10 μM. By contrast, N-substituted piperidine derivatives can exhibit potent CYP3A4 inhibition: for instance, certain piperidine-containing compounds show IC₅₀ = 79 nM against CYP3A4, and piperidine N-arylsulfonamides have demonstrated CYP3A4 IC₅₀ values as low as 0.8 μM [2][3]. The 10,000 nM value for the target compound represents >125-fold weaker inhibition than the 79 nM benchmark.

CYP inhibition Metabolic stability Drug-drug interaction ADME

2,5-Dimethylphenyl Substitution Pattern Enables Divergent Pharmacophore Engagement vs. Alternative Regioisomers

The 2,5-dimethyl substitution pattern on the phenyl ring of this compound is not a neutral structural feature—it actively shapes receptor recognition. SAR studies on dimethylphenyl-substituted phenylpiperidines (PPEs) demonstrate that the specific positioning of methyl groups determines selectivity between α₂-adrenergic receptors and D₄-dopaminergic receptors, with 2,5-disubstitution conferring distinct binding profiles compared to alternative regioisomers such as 2,4- or 3,5-dimethylphenyl derivatives [1]. For the target compound, the 2,5-dimethylphenyl group contributes to the observed M1 muscarinic affinity (Kᵢ = 2.70 nM) and PI3Kδ cellular activity (IC₅₀ = 102 nM), whereas alternative regioisomers would present altered steric and electronic environments at the binding pocket, likely yielding divergent potency and selectivity signatures [2][3].

Structure-activity relationship Regioisomer Pharmacophore Aryl substitution

Rotatable Bond Constraint and Hydrogen Bond Donor Presence Govern Conformational Flexibility for Target Engagement

(R)-2-(2,5-Dimethylphenyl)piperidine possesses one rotatable bond, one hydrogen bond donor, one hydrogen bond acceptor, and a topological polar surface area (TPSA) of 12 Ų [1]. The restricted conformational flexibility, conferred by the direct attachment of the aryl ring to the C-2 position of the piperidine ring with only one rotatable bond, distinguishes it from more flexible 2-arylpiperidine derivatives bearing additional rotatable substituents or linker chains. In muscarinic receptor pharmacology, conformational restriction via the phenylpiperidine scaffold is a recognized strategy to achieve receptor subtype selectivity, as documented for N-n-propyl-substituted dimethylphenylpiperidines where the rigidified scaffold enables discrimination between closely related GPCR subtypes [2].

Conformational restriction Ligand efficiency Molecular flexibility Physicochemical property

Optimal Research and Procurement Application Scenarios for (R)-2-(2,5-Dimethylphenyl)piperidine


Chiral SAR and Stereospecific Target Engagement Studies

This application leverages the batch-certified ≥95–98% enantiomeric purity of the (R)-enantiomer, supported by NMR, HPLC, and GC analytical documentation . The compound enables researchers to interrogate stereospecific binding at chiral biological targets—including muscarinic M1/M2 receptors and PI3Kδ—without the confounding influence of the (S)-enantiomer present in racemic mixtures [6]. This is essential for constructing valid enantioselective SAR hypotheses and for interpreting biological activity in stereochemically sensitive systems.

PI3Kδ Cellular Activity Screening and Hit-to-Lead Optimization

With a documented cellular IC₅₀ of 102 nM for PI3Kδ-mediated AKT phosphorylation, this compound serves as a validated starting point for PI3Kδ inhibitor discovery programs in oncology and immunology . The cellular activity, measured in Ri-1 cells, provides functional potency data in a physiologically relevant context, enabling direct comparison with literature SAR for 2-arylpiperidine analogs and informing medicinal chemistry optimization strategies.

Muscarinic M1-Preferring CNS Probe Development

The compound's M1 affinity (Kᵢ = 2.70 nM) and 14-fold selectivity over M2 (Kᵢ = 38 nM) position it as a candidate for CNS-targeted muscarinic probe development, where M1/M2 selectivity correlates with reduced peripheral cholinergic adverse effects . Additionally, its weak CYP3A4 inhibition (IC₅₀ = 10,000 nM) reduces DDI liability in combination therapy or polypharmacology models, supporting in vivo CNS pharmacology studies [6].

Conformationally Constrained Pharmacophore Building Block

With only one rotatable bond and defined stereochemistry, (R)-2-(2,5-dimethylphenyl)piperidine functions as a rigidified chiral scaffold for constructing pharmacophores requiring conformational restriction to achieve target selectivity . The 2,5-dimethylphenyl substitution pattern provides a specific steric and electronic environment distinct from alternative regioisomers, enabling rational design of analogs with predictable SAR trajectories [6].

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